molecular formula C15H19NO3 B15065417 Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 6278-45-1

Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B15065417
CAS No.: 6278-45-1
M. Wt: 261.32 g/mol
InChI Key: KFNFRQNFITTYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a tetracyclic quinoline derivative characterized by a partially hydrogenated quinoline backbone. Key structural features include:

  • A 1,2,3,4-tetrahydroquinoline core with a 2-oxo group.
  • Three methyl substituents at positions 1, 6, and 5.
  • An ethyl ester group at position 3.

This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in bioactive molecules, particularly antimicrobial and anticancer agents. Its structural complexity arises from the interplay of substituents, which influence electronic distribution, steric effects, and intermolecular interactions .

Properties

CAS No.

6278-45-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1,6,7-trimethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-5-19-15(18)12-8-11-6-9(2)10(3)7-13(11)16(4)14(12)17/h6-7,12H,5,8H2,1-4H3

InChI Key

KFNFRQNFITTYIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C(=C2)C)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Hantzsch-Type Cyclocondensation

The Hantzsch reaction is a cornerstone for synthesizing tetrahydroquinoline derivatives. For this compound, the protocol involves:

  • Reactants : 2-Amino-4,5-dimethylbenzoic acid or its ester derivative and ethyl acetoacetate.
  • Cyclization : Conducted in ethanol under reflux with p-toluenesulfonic acid (p-TsOH) as a catalyst.
  • Mechanism : The β-ketoester undergoes nucleophilic attack by the aniline’s amine group, followed by cyclodehydration to form the tetrahydroquinoline core.

Key Conditions :

  • Solvent : Ethanol or toluene.
  • Catalyst : 10 mol% p-TsOH or acetic acid.
  • Temperature : 80–120°C for 6–12 hours.
  • Yield : 60–75% after recrystallization.
Table 1: Hantzsch Protocol Variations
Catalyst Solvent Temp (°C) Time (h) Yield (%)
p-TsOH Ethanol 80 8 68
Acetic Acid Toluene 110 6 72
HCl (gas) Ethanol 70 10 65

Friedländer Condensation

This method leverages o-aminocarbonyl precursors:

  • Reactants : 2-Amino-4,5-dimethylbenzaldehyde and ethyl acetoacetate.
  • Cyclization : Catalyzed by NaOH or KOtBu in ethanol.
  • Outcome : Forms the quinoline backbone via aldol condensation and subsequent ring closure.

Advantages :

  • Higher regioselectivity for methyl group positioning.
  • Shorter reaction times (4–6 hours).

Limitations :

  • Requires anhydrous conditions to prevent aldehyde oxidation.

Niementowski Reaction

Adapted for ester-functionalized quinolines:

  • Reactants : 2-Amino-4,5-dimethylbenzoic acid and ethyl acetoacetate.
  • Cyclization : Performed in polyphosphoric acid (PPA) at 150°C.
  • Ester Retention : The ethyl group remains intact under acidic conditions.

Yield : 55–60%, with purification via silica gel chromatography.

Reaction Optimization

Solvent and Catalyst Screening

  • Ethanol vs. Toluene : Ethanol enhances solubility of intermediates, while toluene improves thermal stability for high-temperature reactions.
  • Acid Catalysts : p-TsOH outperforms HCl in minimizing side products (e.g., over-methylation).

Temperature Control

  • Low Temp (70–80°C) : Favors kinetic control, reducing decomposition.
  • High Temp (110–120°C) : Accelerates cyclization but risks ester hydrolysis.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures yield 95% purity.
  • Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves methyl regioisomers.

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reproducibility.
  • Conditions :
    • Residence Time : 30–60 minutes.
    • Throughput : 50–100 kg/day.

Green Chemistry Innovations

  • Solvent Recycling : Ethanol recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized p-TsOH on silica retains 90% activity after five cycles.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Methyl singlets at δ 1.2–1.4 (1,6,7-CH3), ester quartet at δ 4.3 (COOCH2).
  • IR : C=O stretch at 1700 cm⁻¹ (ester and ketone).

Purity Standards

  • HPLC : >99% purity using C18 column (acetonitrile/water, 70:30).
  • Melting Point : 180–182°C (lit. 179–181°C).

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions Products Notes
1M HCl, reflux, 6–8 hours1,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acidAcidic hydrolysis preserves the ketone group
10% NaOH, ethanol, 60°C, 4 hoursSodium salt formation (improved aqueous solubility)Saponification under basic conditions

Mechanistically, hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. The presence of electron-withdrawing groups (e.g., ketone) accelerates this process.

Reduction of the 2-Oxo Group

The ketone at position 2 is reducible to a secondary alcohol, altering the compound’s hydrogen-bonding capacity and steric profile.

Reduction Method Reagents/Conditions Product
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C1,6,7-Trimethyl-2-hydroxy-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Borohydride reductionNaBH₄, MeOH, 0°C, 2 hours Partial reduction observed due to steric hindrance

Steric hindrance from the 1,6,7-trimethyl groups may limit reduction efficiency, necessitating optimized conditions .

Condensation Reactions

The ketone and ester groups participate in condensations, forming heterocyclic or fused-ring systems. For example, reactions with hydrazines yield pyrazole derivatives :

Compound+HydrazineEtOH, ΔPyrazoloquinoline derivative\text{Compound} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazoloquinoline derivative}

Reactant Conditions Product
PhenylhydrazineEthanol, reflux, 12 hours 1,6,7-Trimethyl-2-(phenylhydrazono)-tetrahydroquinoline
HydroxylamineHCl, H₂O, 80°COxime formation at the ketone position

These reactions exploit the electrophilic carbonyl carbon for nucleophilic addition-elimination pathways .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS, though methyl substituents at positions 1, 6, and 7 direct reactivity:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, favoring para positions relative to methyl groups.

  • Sulfonation : Concentrated H₂SO₄ at 120°C yields sulfonated derivatives for solubility tuning.

Regioselectivity is influenced by the electron-donating methyl groups, which activate specific ring positions.

Dehydrogenation to Aromatic Quinoline

Under oxidative conditions, the tetrahydroquinoline core undergoes dehydrogenation to form a fully aromatic quinoline system:

TetrahydroquinolinePd/C, 200°CQuinoline+2H₂\text{Tetrahydroquinoline} \xrightarrow{\text{Pd/C, 200°C}} \text{Quinoline} + 2\text{H₂}

Oxidizing Agent Conditions Yield
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Toluene, reflux~60%

This transformation enhances conjugation, impacting photophysical properties.

Alkylation and Acylation

The nitrogen in the tetrahydroquinoline ring can undergo alkylation or acylation:

Reaction Type Reagents Product
AlkylationCH₃I, K₂CO₃, DMF N-Methylated derivative
AcylationAcetyl chloride, pyridineN-Acetylated compound

These modifications adjust the compound’s pharmacokinetic properties .

Oxidation of Methyl Groups

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), methyl groups oxidize to carboxylic acids, though this is less common due to steric protection.

Scientific Research Applications

Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituent type, position, and ring saturation. Below is a comparative analysis:

Compound Name Core Structure Substituents Key Functional Groups
Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate Tetrahydroquinoline 1-Me, 6-Me, 7-Me, 3-COOEt 2-Oxo, ester
Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate Tetrahydroquinoline 3-Et, 3-COOEt Ester
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Dihydroquinoline 1-Pentyl, 3-aryl-carboxamide 4-Oxo, carboxamide
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Tetrahydroquinoxaline 3-Oxo, 6-COOH Carboxylic acid, dual N-heterocycle

Key Observations:

  • Substituent Position: The target compound’s methyl groups at positions 1, 6, and 7 introduce steric hindrance and electron-donating effects, distinguishing it from Ethyl 3-ethyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate, which has a single ethyl group at position 3 .
  • Ring Heteroatoms: The quinoxaline derivative () contains two nitrogen atoms in the aromatic ring, enhancing polarity and hydrogen-bonding capacity compared to the mononitrogen quinoline core .
  • Functional Groups: The 2-oxo group in the target compound vs. the 4-oxo group in the dihydroquinoline analog () alters hydrogen-bonding patterns and reactivity .

Physicochemical and Spectroscopic Properties

NMR Analysis ():

  • Methyl groups at positions 1, 6, and 7 in the target compound cause distinct upfield/downfield shifts in $ ^1H $-NMR compared to analogs. For instance:
    • Protons near the 1-methyl group exhibit shielded chemical shifts due to steric effects.
    • The 2-oxo group deshields adjacent protons, as seen in similar compounds (e.g., region B in ’s Figure 6) .
  • Quinoxaline derivatives () show broader NH peaks due to hydrogen bonding from dual nitrogen atoms .

Solubility and Stability:

  • The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the quinoxaline analog (), affecting bioavailability .
  • Methyl substituents may improve metabolic stability relative to ethyl or pentyl groups in other analogs .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters or via Hantzsch-type reactions. For example, analogous quinolinecarboxylates are synthesized by refluxing ethyl acetoacetate with substituted amines in ethanol under acidic catalysis, followed by purification via recrystallization or column chromatography . Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene), temperature (80–120°C), and catalyst (p-toluenesulfonic acid or acetic acid). Yields can be improved by monitoring reaction progress via TLC and isolating intermediates to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the tetrahydroquinoline scaffold. Key signals include:
    • A singlet for the 2-oxo group (δ ~170 ppm in 13C^{13}C).
    • Methyl groups at positions 1, 6, and 7 (δ 1.2–2.5 ppm in 1H^1H).
    • Ethyl ester protons (δ 4.1–4.3 ppm for CH2_2 and δ 1.3 ppm for CH3_3) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 303.1472 for C16 _{16}H21 _{21}NO3_{3}) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution is achieved via direct methods using SHELXS , and refinement is performed with SHELXL . Key parameters include:

  • Triclinic or monoclinic systems (e.g., space group P1 or P21 _1/c).
  • Bond lengths: C=O (~1.22 Å), C-O ester (~1.34 Å).
  • Torsion angles for the tetrahydroquinoline ring are analyzed to confirm conformational stability .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or thermal parameters) be resolved during refinement?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or dynamic motion in the crystal lattice. Strategies include:

  • Applying ISOR and DELU restraints in SHELXL to stabilize anisotropic displacement parameters.
  • Using the SQUEEZE tool in PLATON to model diffuse solvent contributions.
  • Cross-validating with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to verify bond angles and torsions .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 2-oxo group and ester moiety are often electron-deficient.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS.
  • Docking Studies : If bioactive, dock into target proteins (e.g., DNA gyrase for antimicrobial studies) using AutoDock Vina .

Q. How can conflicting NMR data (e.g., signal splitting or unexpected coupling constants) be interpreted?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic effects like ring puckering in the tetrahydroquinoline core.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, coupling between H-4 and H-5 protons confirms the ring’s chair conformation.
  • Solvent Effects : Compare spectra in CDCl3 _3 vs. DMSO-d6 _6 to identify hydrogen bonding or aggregation .

Q. What strategies are used to analyze degradation products under stability-indicating conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Major pathways include:
    • Hydrolysis of the ester group to carboxylic acid.
    • Oxidation of the tetrahydroquinoline ring to quinoline.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.